![molecular formula C20H22N6O4S B2439590 Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872994-17-7](/img/structure/B2439590.png)
Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, studies have shown that certain derivatives exhibit pronounced antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Bhuiyan et al., 2006). Moreover, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis, indicating the compound's potential in agricultural pest control (Fadda et al., 2017).
Antiproliferative and Antioxidant Activities
Derivatives have also been investigated for their antiproliferative activity against certain cell lines, hinting at possible applications in cancer research. A study reported the synthesis of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their evaluation for inhibiting the proliferation of endothelial and tumor cells, highlighting a new direction for anticancer drug development (Ilić et al., 2011). Another study focused on the synthesis and in vitro antioxidant, anthelmintic activities of novel dichloro substituted benzoxazole-triazolo-thione derivatives. These compounds showed potential radical scavenging capacity along with good anthelmintic activity, demonstrating their versatility in both medicinal chemistry and biological applications (Satyendra et al., 2011).
Molecular Docking Studies
Additionally, molecular docking studies have been performed on some derivatives to understand their interactions with biological targets. For example, novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on the target protein. This suggests potential applications in designing drugs with specific molecular targets (Flefel et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . These compounds can make specific interactions with different target receptors .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-2-30-19(28)12-22-17(27)13-31-18-9-8-15-23-24-16(26(15)25-18)10-11-21-20(29)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,21,29)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXQAEXSCMXOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate |
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